4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including hydroxyl, benzoyl, and dichlorobenzoate groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation reaction: The hydrazone intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dichlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. Additionally, the dichlorobenzoate group can participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
764657-01-4 |
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Molecular Formula |
C21H14Cl2N2O5 |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H14Cl2N2O5/c22-13-3-7-16(18(23)9-13)21(29)30-15-5-1-12(2-6-15)11-24-25-20(28)17-8-4-14(26)10-19(17)27/h1-11,26-27H,(H,25,28)/b24-11+ |
InChI Key |
XOZFXRHNVUUQDY-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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